Di-Boc-DL-cystathionine
Description
Conceptual Framework of Protected Amino Acids in Organic Synthesis
In the intricate process of organic synthesis, particularly in the assembly of peptides, the reactive functional groups of amino acids must be temporarily masked or "protected" to prevent unwanted side reactions. cymitquimica.com This is achieved through the use of protecting groups, which are chemical moieties that selectively block a reactive site. After the desired chemical transformation is complete, these groups can be removed under specific conditions to restore the original functionality. This strategy of protection and deprotection is fundamental to the stepwise and controlled construction of peptides and other complex organic molecules. sigmaaldrich.com The use of protected amino acids ensures that chemical reactions occur only at the intended locations, leading to higher yields and purity of the final product. cymitquimica.com
Rationale for tert-Butoxycarbonyl (Boc) Protection in Amine and Carboxyl Functionalities
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the context of amino acids. wikipedia.orgjk-sci.comfishersci.co.uk Its popularity stems from several key advantages. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org This reaction is generally efficient and proceeds under relatively mild conditions. fishersci.co.uk
A significant benefit of the Boc group is its stability to a wide range of reaction conditions, including most nucleophiles and bases. organic-chemistry.org This stability allows for chemical modifications at other parts of the molecule without affecting the protected amine. However, the Boc group is acid-labile, meaning it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in methanol. wikipedia.orgjk-sci.com This orthogonal deprotection strategy, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern synthetic chemistry. organic-chemistry.org For instance, it allows for the selective deprotection of a Boc-protected amine in the presence of a base-labile protecting group like Fmoc. organic-chemistry.org
In the case of Di-Boc-DL-cystathionine, the two Boc groups protect the two primary amine functionalities of the cystathionine (B15957) molecule. This double protection ensures that both amino groups are unreactive during subsequent chemical transformations, such as peptide coupling reactions.
Significance of DL-Cystathionine as a Chiral Building Block in Advanced Molecular Architectures
Cystathionine is a non-proteinogenic amino acid that contains two chiral centers. aimspress.com This stereochemical complexity makes it a valuable chiral building block for the synthesis of advanced molecular architectures. Chiral molecules exist as non-superimposable mirror images called enantiomers, and often only one enantiomer exhibits the desired biological activity. aimspress.com The use of enantiomerically pure starting materials, such as specific stereoisomers of cystathionine, is crucial for the synthesis of stereochemically defined products. nih.gov
DL-Cystathionine is a racemic mixture, meaning it contains equal amounts of all possible stereoisomers. medchemexpress.com While the individual stereoisomers are often desired for specific applications, the DL-mixture can also serve as a starting point for the synthesis of diverse molecular structures. The thioether linkage within the cystathionine backbone provides a flexible yet stable connection, which can be incorporated into various molecular scaffolds to create unique three-dimensional structures. For example, cystathionine has been used to create analogues of bioactive peptides where a disulfide bond is replaced by a more stable thioether linkage. nih.gov
The ability to use cystathionine, with its inherent chirality and unique structural features, allows chemists to design and synthesize novel molecules with potentially new and improved properties. The stereochemistry of the final product can be controlled through the use of specific stereoisomers of cystathionine as starting materials. nih.gov
Overview of Research Trajectories Involving this compound
Research involving this compound and related protected cystathionine derivatives is primarily focused on their application in peptide and medicinal chemistry. One major research trajectory is the synthesis of peptide analogues with enhanced stability and biological activity. ualberta.ca By replacing labile disulfide bonds in natural peptides with the more robust thioether linkage of cystathionine, researchers can create peptides that are more resistant to degradation in biological systems. nih.gov
Another area of investigation is the use of cystathionine as a scaffold for the development of novel therapeutic agents. For instance, the unique structural features of cystathionine can be exploited to design molecules that target specific enzymes or receptors. The inhibition of cystathionine β-synthase (CBS), an enzyme involved in hydrogen sulfide (B99878) biosynthesis, is a target for the development of new cancer therapies. researchgate.net
Furthermore, the synthesis of orthogonally protected cystathionine building blocks is an active area of research. tandfonline.com These building blocks, with different protecting groups on the various functional groups of cystathionine, provide chemists with greater flexibility in designing complex synthetic routes. This allows for the site-specific modification of peptides and other molecules, opening up new avenues for the development of novel biomaterials and therapeutic agents. nih.gov The development of efficient synthetic methods for these protected amino acids is crucial for advancing these research endeavors. rsc.org
Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₀N₂O₈S scbt.com |
| Molecular Weight | 422.5 g/mol scbt.com |
| IUPAC Name | 2-amino-3-[3-(tert-butoxycarbonylamino)-4-tert-butoxycarbonyloxy-4-oxo-butyl]sulfanyl-propanoic acid scbt.com |
| CAS Number | Not available |
| PubChem CID | 46737362 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O8S/c1-16(2,3)26-14(24)18-10(12(20)21)7-8-28-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBKMIZPKGMIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Di Boc Dl Cystathionine and Analogous Protected Thioether Amino Acids
Historical Evolution of Cystathionine (B15957) Synthesis for Academic Research
The synthesis of cystathionine, a key intermediate in the transsulfuration pathway, has been a subject of academic research for decades, evolving from simple racemic preparations to highly sophisticated stereoselective methods. wikipedia.orgnih.gov This progression has been crucial for studying its metabolic role and the enzymes involved, such as cystathionine beta-synthase and cystathionine gamma-lyase. wikipedia.orgcabidigitallibrary.org
Early synthetic strategies for cystathionine primarily focused on the formation of the central thioether bond through thioalkylation reactions. These initial methods were often not stereospecific, resulting in racemic mixtures of the various possible isomers of cystathionine. The fundamental approach involved the condensation of a homocysteine precursor with a derivative of serine or cysteine. A common strategy was the reaction of a protected homocysteine, acting as the nucleophile, with a molecule containing a suitable leaving group at the β-position of an alanine (B10760859) or serine backbone. These early syntheses were instrumental in providing material for initial biochemical and metabolic studies, even without precise stereochemical control.
As the biochemical importance of specific stereoisomers became clear, research shifted towards developing stereoselective synthetic routes. A significant advancement was the use of optically active starting materials to control the stereochemistry of the final product. For instance, a well-established method involves the condensation of optically pure D- or L-homocysteine with enantiomerically defined (R)- or (S)-2-amino-3-chloropropanoic acid hydrochlorides under alkaline conditions. nih.gov This approach allows for the predictable synthesis of all four possible stereoisomers of cystathionine (L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine), enabling more precise investigations into enzyme specificity and metabolic pathways. nih.gov
Convergent and Modular Synthetic Strategies Applied to Protected Cystathionine Systems
Several convergent strategies are applicable to the synthesis of thioether-containing peptides:
Fragment Condensation: Protected peptide fragments can be synthesized separately, with one fragment containing a C-terminal cystathionine and another containing an N-terminal amino acid. These fragments are then coupled together, often on a solid support or in solution. nih.govnih.gov
Thioether Bond Formation as a Ligation Strategy: In a modular approach, two separate peptide fragments can be joined by forming the thioether bond itself. For example, a peptide containing a free thiol group (from a cysteine residue) can be reacted with a peptide that has been modified with a haloacetyl group (e.g., bromoacetyl). nih.govmdpi.com This reaction forms the thioether linkage, covalently connecting the two fragments.
Native Chemical Ligation (NCL): A powerful convergent method for protein synthesis involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This chemoselective reaction first forms a thioester-linked intermediate, which then spontaneously rearranges to form a stable, native amide bond at the ligation site. While this method forms an amide bond rather than a thioether, the principles of convergent fragment coupling are central to its success. nih.gov
These convergent and modular strategies provide a powerful toolkit for assembling complex biomolecules where the stable thioether linkage of cystathionine is a key structural feature. nih.govmdpi.com
Exploration of "Zipped Synthesis" via Alkene Cross-Metathesis for Cystathionine Analogues
A novel and efficient approach, termed "zipped synthesis," has been developed for the construction of cystathionine analogues, which are valuable as potential inhibitors of cystathionine β-synthase (CBS). nih.govwikipedia.org This strategy leverages the pseudo-C2-symmetric nature of the target molecules, allowing for a convergent synthesis where two identical or similar halves of the molecule are "zipped" together using an alkene cross-metathesis reaction. nih.govorganic-chemistry.org This method significantly streamlines the synthetic process, as only the synthesis of a single precursor unit is required, which is then dimerized. nih.gov
The core of the "zipped synthesis" is the ruthenium-catalyzed cross-metathesis of a protected α-hydroxy-4-pentenol derivative. lookchem.com The Grubbs first-generation catalyst has been shown to be effective in cleanly facilitating this transformation, leading to the formation of the carbon backbone of the cystathionine analogue in yields of approximately 80%, albeit as a mixture of geometric isomers (E/Z). organic-chemistry.org Subsequent chemical modifications are then performed to separate these isomers and to install the desired functionality, such as converting the hydroxyl groups to amino or hydrazino groups, which are key for the biological activity of the target inhibitors. nih.govorganic-chemistry.org
This methodology has been successfully applied to the synthesis of a focused library of CBS inhibitor candidates. lookchem.com The design of these inhibitors is often mechanism-based, incorporating functionalities like hydrazine (B178648) groups to exploit the favorable kinetics of hydrazine-imine interchange over the typical imine-imine interchange in the enzyme's active site. nih.govwikipedia.org One of the most potent inhibitors synthesized using this approach, compound 6S , demonstrated a significant reduction in H2S production in SH-SY5Y cells overexpressing CBS and a dramatic reduction in infarct volume in a rat model of ischemic stroke. nih.gov
The key transformations and intermediates in the "zipped synthesis" of a cystathionine analogue are outlined in the table below.
| Step | Reactant(s) | Key Transformation | Catalyst/Reagent(s) | Product |
| 1 | (S)-glycidol | Epoxide ring-opening | Vinyl cuprate | D-α-hydroxy-4-pentenol |
| 2 | D-α-hydroxy-4-pentenol | Alkene cross-metathesis | Grubbs 1st gen. catalyst | Dimerized diol |
| 3 | Dimerized diol | Isomer separation | Chromatographic methods | Pure E and Z isomers |
| 4 | Pure isomer | Functional group manipulation | e.g., Mitsunobu reaction | Final cystathionine analogue |
Multi-Component Reactions for Complex Di-Boc-DL-Cystathionine Derivatization
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. While specific examples of MCRs for the derivatization of this compound are not extensively documented, the principles of several well-established MCRs can be extrapolated to envision the synthesis of complex derivatives of this protected thioether amino acid.
The Ugi four-component reaction (U-4CR) is a prime candidate for generating diverse libraries of this compound derivatives. rsc.org This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By using a derivative of this compound as one of the components, for instance, as the carboxylic acid or by introducing a reactive group on the side chain that can participate in the reaction, a wide array of complex structures could be accessed. The Ugi reaction is known for its high functional group tolerance, which would be advantageous when working with a protected amino acid like this compound. rsc.org
Similarly, the Passerini three-component reaction , which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, could be employed. wikipedia.org This reaction yields α-acyloxy amides and could be used to introduce complex ester and amide functionalities to a this compound backbone. For example, a derivative of this compound bearing a carboxylic acid or an aldehyde/ketone on its side chain could serve as a substrate in a Passerini reaction, leading to novel and highly functionalized analogues. rsc.org
The Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, offers a pathway to dihydropyrimidinones and their thio-analogues. wikipedia.orgorganic-chemistry.org While not directly applicable to the amino acid backbone, a functionalized this compound derivative with an aldehyde group could be incorporated into a Biginelli reaction to append a heterocyclic moiety, thereby creating a complex hybrid molecule with potential applications in medicinal chemistry. nih.gov
The potential application of these MCRs for the derivatization of a hypothetical functionalized this compound derivative is summarized in the table below.
| Multi-Component Reaction | Reactant 1 (from this compound) | Other Reactants | Resulting Scaffold |
| Ugi Reaction | Carboxylic acid derivative | Aldehyde, Amine, Isocyanide | Peptidomimetic |
| Passerini Reaction | Aldehyde/Ketone derivative | Carboxylic acid, Isocyanide | α-Acyloxy amide |
| Biginelli Reaction | Aldehyde derivative | β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |
Stereochemical Investigations and Enantiomeric Resolution of Di Boc Dl Cystathionine
Diastereomeric and Enantiomeric Purity Assessment of Protected Cystathionine (B15957)
The assessment of diastereomeric and enantiomeric purity is a cornerstone of stereoselective synthesis. For Di-Boc-DL-cystathionine, which contains multiple chiral centers, determining the relative and absolute configuration is crucial. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating and quantifying enantiomers and diastereomers. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents or in the presence of chiral solvating agents, can be employed to distinguish between stereoisomers. For instance, amides derived from chiral auxiliaries like pseudoephenamine are known to provide sharp, well-defined peaks in NMR spectra, which facilitates the determination of diastereomeric ratios nih.gov. Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) methods, which have been developed for related amino acids like cysteine, offer high sensitivity and accuracy for enantiomeric analysis in complex samples researchgate.net.
Enantioselective Synthesis of Defined Di-Boc-Cystathionine Stereoisomers
Synthesizing specific, enantiomerically pure stereoisomers of Di-Boc-cystathionine from prochiral precursors requires precise control over the formation of new stereocenters. This is typically achieved through asymmetric synthesis, which utilizes chiral molecules to influence the stereochemical outcome of a reaction.
Chiral Auxiliary Approaches in Asymmetric Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a product sigmaaldrich.com. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled . This strategy is widely used for the synthesis of optically pure α-amino acids biosynth.com.
One prominent example is the use of oxazolidinone auxiliaries, popularized by David Evans, which can be attached to a carboxylic acid substrate. The steric bulk of the auxiliary directs the enolate to be alkylated from the less hindered face, thereby controlling the stereochemistry at the α-carbon . Another well-established method involves Schöllkopf auxiliaries, which are bis-lactim ethers derived from the cyclisation of a chiral α-amino acid (like valine) with glycine. Deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity, and mild acid hydrolysis yields the desired α-substituted amino acid with high enantiopurity biosynth.com. For the synthesis of a specific Di-Boc-cystathionine stereoisomer, one could envision coupling a chiral glycine equivalent bearing an auxiliary with a protected cysteine derivative.
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type/Family | Typical Applications |
|---|---|---|
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol reactions, Diels-Alder reactions |
| Schöllkopf Auxiliaries | Bis-lactim ether | Enantioselective synthesis of non-proteinogenic α-amino acids biosynth.combeilstein-journals.org |
| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Asymmetric alkylation to produce enantiomerically enriched carboxylic acids and amino acids nih.gov |
Asymmetric Catalysis in Thioether Bond Formation
Asymmetric catalysis offers an alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The formation of the thioether bond in cystathionine is a key step where stereocontrol can be exerted. Chiral catalysts, often based on transition metals complexed with chiral ligands, can facilitate the enantioselective conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or a stereospecific substitution reaction beilstein-journals.org. Chiral thioether-based compounds have themselves been developed as effective organocatalysts in various asymmetric transformations scilit.com. The development of catalytic methods for the asymmetric preparation of chiral thioethers is an active area of research, providing powerful tools for constructing the cystathionine backbone with defined stereochemistry beilstein-journals.org.
Chromatographic Enantioseparation Techniques for DL-Cystathionine Derivatives
When a synthesis results in a racemic or diastereomeric mixture of Di-Boc-cystathionine, chromatographic separation is required to isolate the pure stereoisomers. Direct enantioseparation using chiral chromatography is the most common and effective method csfarmacie.cz.
Chiral Stationary Phases for High-Resolution Separation
Chiral Stationary Phases (CSPs) are the core of chiral chromatography. They create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in the formation of transient, diastereomeric complexes with different binding strengths, causing one enantiomer to be retained longer than the other eijppr.com. A wide variety of CSPs are available, each with different selectivity for various classes of compounds hplc.eu. For amino acid derivatives like Di-Boc-cystathionine, several types of CSPs are particularly effective.
Pirkle-Type Phases: These are based on a small chiral molecule covalently bonded to a silica support. They often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The Phenylglycine and Whelk-O CSPs are well-known examples that can separate a broad range of enantiomers hplc.eu.
Polysaccharide-Based Phases: Derivatives of cellulose and amylose coated or immobilized on silica are among the most versatile and widely used CSPs csfarmacie.czeijppr.com. They can resolve a vast array of chiral compounds due to their complex three-dimensional structures which offer multiple interaction sites eijppr.com.
Macrocyclic Antibiotic Phases: CSPs based on macrocyclic glycopeptides, such as teicoplanin and vancomycin, are highly effective for separating chiral amino acids and their derivatives. They possess multiple stereogenic centers and functional groups capable of various interactions, including ionic, hydrogen bonding, and inclusion complexing nih.gov.
Cyclodextrin-Based Phases: These CSPs use cyclodextrins, which are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition often occurs via an "inclusion complexing" mechanism, where the analyte fits into the cavity, supplemented by interactions with functional groups on the cyclodextrin rim csfarmacie.cz.
Table 2: Overview of Chiral Stationary Phases (CSPs) for Enantioseparation
| CSP Type | Chiral Selector | Principle of Separation | Typical Analytes |
|---|---|---|---|
| Pirkle-Type | 3,5-Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking hplc.eu | Aromatic compounds, NSAIDs, various pharmaceuticals hplc.eu |
| Polysaccharide | Cellulose or Amylose derivatives | Hydrogen bonding, dipole interactions, steric hindrance within chiral grooves eijppr.comresearchgate.net | Broad range of chiral compounds eijppr.com |
| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Ionic interactions, hydrogen bonding, inclusion complexing nih.gov | Amino acids and derivatives, peptides, acidic and basic compounds nih.gov |
| Cyclodextrin | β- or γ-Cyclodextrin derivatives | Host-guest inclusion complexing, hydrogen bonding at the rim csfarmacie.cz | Aromatic compounds, compounds that fit the cavity |
Method Development for Analytical and Preparative Scale Resolution
The development of a successful chiral separation method involves optimizing several parameters to achieve baseline resolution of the stereoisomers. Key variables include the choice of the mobile phase (both normal and reversed-phase), the use of additives or modifiers (e.g., acids, bases, alcohols), column temperature, and flow rate csfarmacie.cz. For instance, decreasing the flow rate can sometimes enhance peak efficiency and improve resolution .
Once a robust analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the desired enantiomer. Successful scaling requires careful adjustment of parameters to maintain the separation quality achieved at the analytical level. Key considerations for scaling from analytical to preparative HPLC include waters.com:
Consistent Chemistry: The stationary phase chemistry, particle size, and mobile phase composition should remain the same.
Flow Rate Adjustment: The flow rate must be increased proportionally to the cross-sectional area of the preparative column.
Gradient Time Scaling: The duration of the gradient must be adjusted to account for the larger column volume and higher flow rate.
Injection Volume: The sample load is significantly increased, and loading studies may be necessary to determine the maximum amount that can be injected without compromising resolution waters.com.
The availability of many CSPs in both analytical and preparative column dimensions facilitates this transition, allowing for the efficient isolation of pure Di-Boc-cystathionine stereoisomers for further research and application hplc.eu.
Derivatization Chemistry of Di Boc Dl Cystathionine for Research Applications
Strategies for Selective Deprotection and Subsequent Derivatization
The selective removal of the Boc protecting groups is the initial and most critical step in the derivatization of Di-Boc-DL-cystathionine. This process allows for the unmasking of the amino groups, making them available for subsequent reactions. The choice of deprotection strategy is dictated by the desired outcome, whether it be monofunctionalization or the introduction of multiple different functional groups.
Acid-Labile Boc Group Removal and Side-Chain Compatibility
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org The cleavage of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation. organic-chemistry.org Common reagents for Boc deprotection include strong organic acids like trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, or solutions of hydrogen chloride (HCl) in an organic solvent such as dioxane. wikipedia.org
The selection of the deprotection reagent and conditions is crucial to ensure the integrity of other functional groups within the molecule. The thioether linkage in cystathionine (B15957) is generally stable to the acidic conditions used for Boc removal. However, careful consideration must be given to the compatibility of these conditions with other protecting groups that might be present on the carboxyl groups or other parts of a larger molecule into which the cystathionine moiety is incorporated.
Table 1: Common Reagents and Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 30 min - 1 h |
| p-Toluenesulfonic Acid (TsOH) | Stoichiometric to catalytic | Various | Varies | Varies |
| Ferric Chloride (FeCl₃) | Catalytic | Acetonitrile (B52724)/Water | Varies | Varies |
This table is generated based on general knowledge of Boc deprotection and may not reflect specific conditions for this compound.
Orthogonal Deprotection for Multifunctionalization
For the synthesis of more complex derivatives of cystathionine, where different functional groups need to be introduced at specific locations, an orthogonal protection strategy is employed. wikipedia.orgbham.ac.uk This strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. wikipedia.orgthieme-connect.de In the context of a cystathionine derivative, this would typically involve protecting the two amino groups and the two carboxyl groups with four different, orthogonally removable groups.
For instance, one amino group could be protected with a Boc group (acid-labile), while the other is protected with a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile). wikipedia.orgorganic-chemistry.org Similarly, one carboxyl group could be protected as a benzyl (Bn) ester (removable by hydrogenolysis), and the other as an allyl (All) ester (removable by palladium catalysis). biosynth.com This approach allows for the sequential deprotection and functionalization of each of the four termini of the cystathionine molecule, enabling the construction of highly complex and multifunctionalized structures.
Table 2: Examples of Orthogonal Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Reagent/Conditions | Stable To |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA), HCl | Base, Hydrogenolysis, Palladium Catalysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine, DBU (a strong base) | Acid, Hydrogenolysis, Palladium Catalysis |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Acid, Base, Palladium Catalysis |
| Allyl | All | Pd(PPh₃)₄, Scavenger | Acid, Base, Hydrogenolysis |
| Trityl | Trt | Mild Acid (e.g., 1% TFA) | Base, Hydrogenolysis, Palladium Catalysis |
| 4-Methoxytrityl | Mmt | Very Mild Acid (e.g., 1% TFA in DCM/TIS) | Base, Hydrogenolysis, Palladium Catalysis |
| Acetamidomethyl | Acm | Iodine, Silver Acetate (B1210297) | Acid, Base, Hydrogenolysis |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Acid, Base, Hydrogenolysis, Palladium Catalysis |
This table provides a summary of commonly used orthogonal protecting groups in peptide and amino acid chemistry. wikipedia.orgbiosynth.com
Functionalization at Amino and Carboxyl Termini
Once an amino or carboxyl group of this compound has been selectively deprotected, it becomes a reactive handle for a wide array of chemical modifications.
The newly exposed primary amine can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These reactions are fundamental in peptide synthesis, where the amino group of one amino acid is coupled with the carboxyl group of another to form a peptide bond. nih.gov
Similarly, a deprotected carboxyl group can be activated and coupled with amines to form amides, with alcohols to form esters, or reduced to form a primary alcohol. Common activating agents for carboxyl groups include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov
Thioether Linkage Modification and Reactivity
The thioether linkage in cystathionine is a relatively stable functional group, but it can undergo specific chemical modifications. The sulfur atom in the thioether is nucleophilic and can be targeted by electrophiles. escholarship.orgyoutube.com
One of the most common reactions of the thioether group is oxidation. nih.gov Mild oxidizing agents, such as hydrogen peroxide, can convert the thioether to a sulfoxide. Further oxidation with stronger oxidizing agents can lead to the corresponding sulfone. These oxidation states can alter the chemical and physical properties of the cystathionine molecule, including its polarity and hydrogen bonding capacity. nih.govmdpi.com
The thioether can also be alkylated with strong alkylating agents, such as methyl iodide, to form a sulfonium salt. escholarship.org This reaction introduces a positive charge into the molecule and can be used to modify its solubility and electrostatic interactions. The stability of the thioether bond to reduction is a key feature that makes cystathionine a useful surrogate for disulfide bonds in peptides, as it is not cleaved by reducing agents that readily break disulfide bridges. nih.gov
Site-Specific Labeling and Probe Conjugation via Derivatization
The derivatization chemistry of this compound is particularly valuable for the site-specific attachment of labels and probes, such as fluorophores, biotin, or spin labels. nih.gov By employing an orthogonal protection strategy, a single reactive group can be unmasked at a desired location within a larger molecule containing the cystathionine core.
For example, after selective deprotection of one of the amino groups, a fluorescent dye containing a reactive N-hydroxysuccinimide (NHS) ester can be coupled to the free amine to form a stable amide bond. nih.gov Alternatively, if one of the cysteine-derived portions of the molecule is deprotected to reveal a free thiol, it can be specifically targeted by maleimide- or haloacetyl-functionalized probes. thermofisher.com This approach is widely used for the fluorescent labeling of proteins and peptides at cysteine residues. nih.govrsc.orgmdpi.com
The ability to introduce probes at specific sites allows for the study of molecular interactions, protein folding, and cellular localization using techniques such as fluorescence resonance energy transfer (FRET), fluorescence microscopy, and electron paramagnetic resonance (EPR) spectroscopy.
Di Boc Dl Cystathionine in Peptide and Peptidomimetic Research: a Structural and Synthetic Perspective
Integration of Protected Cystathionine (B15957) as a Building Block in Peptide Synthesis
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic research, enabling the development of novel therapeutic agents with enhanced stability and activity. Di-Boc-DL-cystathionine, a derivative of the thioether-containing di-amino acid cystathionine, serves as a valuable building block for synthesizing peptides with unique structural features. Its structure, featuring two α-amino groups and two carboxylic acid groups protected by tert-Butoxycarbonyl (Boc) groups, allows for its strategic integration into peptide chains using established synthetic methodologies.
Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are constructed, allowing for the stepwise assembly of amino acids on a solid support. youtube.com The Boc/Bzl protection scheme is a well-established strategy in SPPS. peptide.compeptide.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based. peptide.compeptide.com
The synthesis cycle using this compound within a Boc-SPPS framework involves several key steps:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.compeptide.com This exposes a free amino group for the next coupling step.
Neutralization: Following acid-mediated deprotection, the resulting ammonium (B1175870) salt is neutralized to the free amine, often with a tertiary base like diisopropylethylamine (DIEA). peptide.compeptide.com
Coupling: The incoming Boc-protected amino acid is activated and coupled to the free amine of the peptide-resin.
Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide-resin ready for the next cycle. peptide.com
When integrating a building block like this compound, which has two Boc-protected amines, the synthesis must be carefully planned. It can be used to couple two separate peptide chains on the solid support or to initiate the synthesis of two identical peptide chains from the cystathionine core. The Boc groups are stable during the coupling steps but are reliably cleaved during the deprotection phase. creative-peptides.com The final cleavage of the completed peptide from the resin and removal of side-chain protecting groups in Boc-SPPS often requires treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com
The use of microwave radiation can significantly accelerate Boc-SPPS, reducing the time required for assembling peptide chains, including those rich in complex residues like cysteine or its derivatives. nih.gov
While Boc chemistry is effective, the harsh conditions required for final cleavage can be a limitation. The principle of orthogonality, where protecting groups are removed under distinct conditions, is crucial for complex peptide synthesis. peptide.compeptide.com The most common alternative to the Boc/Bzl strategy is the Fmoc/tBu scheme, which utilizes a base-labile Nα-protecting group (9-fluorenylmethyloxycarbonyl, or Fmoc) and acid-labile side-chain protection. peptide.comcreative-peptides.com
For cystathionine, a variety of protecting groups typically used for cysteine's thiol group could be adapted for its thioether moiety if specific modifications were desired, although the thioether is generally more stable. For the amino and carboxyl groups, a combination of orthogonal protecting groups is essential for achieving regioselective modifications or cyclizations.
For instance, one of the amino groups of cystathionine could be protected with Fmoc while the other is protected with Boc, allowing for the selective deprotection and elongation of one chain at a time. Similarly, different protecting groups for the carboxyl functions would enable selective activation and coupling. This orthogonal approach is critical for synthesizing complex, branched, or cyclized peptides where precise control over reactive sites is necessary. bachem.com
| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Primary Strategy |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | α-Amino Group | Moderate Acid (e.g., TFA) peptide.comcreative-peptides.com | Boc/Bzl |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino Group | Base (e.g., Piperidine) creative-peptides.com | Fmoc/tBu |
| Benzyloxycarbonyl | Z or Cbz | Amino Group | Catalytic Hydrogenation, Strong Acid peptide.comcreative-peptides.com | Solution Phase, Orthogonal Protection |
| Trityl | Trt | Thiol, Amide, Hydroxyl Groups | Mild Acid (e.g., TFA) creative-peptides.combachem.com | Fmoc/tBu (Side Chain) |
| Acetamidomethyl | Acm | Thiol Group | Mercuric Acetate (B1210297) bachem.comsemanticscholar.org | Orthogonal Thiol Protection |
| tert-Butyl | tBu | Carboxyl, Hydroxyl, Thiol Groups | Strong Acid (e.g., TFA) creative-peptides.com | Fmoc/tBu (Side Chain) |
Rational Design of Cystathionine-Bridged Peptide Analogues
The rational design of peptide analogues aims to improve their therapeutic properties, such as stability, selectivity, and potency. acs.org A key strategy in this endeavor is the introduction of structural constraints to lock the peptide into its bioactive conformation. acs.orgmdpi.com Cystathionine bridges, formed by incorporating cystathionine into a peptide sequence, serve as a powerful tool for creating constrained architectures and mimicking native structures.
Many bioactive peptides feature disulfide bonds between cysteine residues, which are crucial for stabilizing their three-dimensional structures. acs.orgnih.gov However, disulfide bonds are susceptible to reduction and scrambling under physiological conditions, limiting the in vivo stability of these peptides. diva-portal.org
Replacing the disulfide bond (C-S-S-C) with a more stable thioether linkage (C-S-C), as found in cystathionine, is a highly effective strategy to overcome this limitation. researchgate.netnih.gov The thioether bond is resistant to reduction and hydrolysis, significantly enhancing the metabolic stability of the peptide. diva-portal.orgresearchgate.net Thioether bridges generally preserve the native topology of the peptide. nih.gov
While thioethers are excellent mimics, they are not perfect isosteres. There are subtle differences in bond lengths, angles, and polarity compared to disulfide bonds. nih.govdiva-portal.org These differences can sometimes influence peptide folding and biological activity. nih.gov Despite this, studies have shown that replacing disulfide bonds with cystathionine bridges can result in analogues that retain full biological potency and identical three-dimensional structures. nih.gov For example, in a study on α-conotoxin ImI, the replacement of a disulfide bond with a cystathionine thioether resulted in an analogue with identical antagonistic activity at the α7 nAChR. nih.gov However, thioethers can be susceptible to oxidation to sulfoxides, which may alter biological activity. nih.govrsc.org
| Property | Disulfide Bond (C-S-S-C) | Thioether Bond (C-S-C) |
|---|---|---|
| Stability | Susceptible to reduction and scrambling diva-portal.org | Stable to reduction and hydrolysis researchgate.net |
| Chemical Nature | Redox-active | Redox-stable (can oxidize to sulfoxide) nih.govrsc.org |
| Structural Impact | Key for stabilizing native peptide folds acs.orgnih.gov | Generally preserves native-like conformation nih.govdiva-portal.orgnih.gov |
| Bond Geometry | Dihedral angle (~90°), longer bridge | Shorter, more constrained bridge diva-portal.org |
Imposing conformational constraints on a peptide is a proven method to enhance its biological properties. mdpi.com By reducing the peptide's flexibility, the entropic penalty of binding to its target is lowered, which can lead to increased affinity and selectivity. acs.orgmdpi.com Constrained architectures also often exhibit increased resistance to proteases. acs.orgdiva-portal.org
Cystathionine is used to create macrocyclic peptides where the thioether bridge acts as the cyclizing linkage. nih.gov This strategy is employed in various techniques, including the screening of large peptide libraries to identify high-affinity binders to therapeutic targets. nih.gov The resulting thioether-closed macrocycles are a common feature in both natural product and synthetic cyclic peptides. nih.gov These rigid scaffolds provide a stable framework for the precise spatial arrangement of functional groups necessary for molecular recognition and potent pharmacological activity. foresight.org Computational methods are increasingly used to design these constrained peptides de novo, with a focus on creating hyperstable structures with specific shapes and sizes to complement their biological targets. foresight.orgnih.gov
Research on Peptide Modulators Incorporating Cystathionine Scaffolds
Cystathionine, with its inherent thioether linkage, provides a stable and conformationally influential scaffold for the design of peptide modulators. The thioether bridge is more resistant to chemical and enzymatic degradation compared to the disulfide bonds found in cysteine-rich peptides, making it an attractive feature for therapeutic peptide design. The Di-Boc protecting groups on the amino termini of the cystathionine molecule allow for its controlled incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.
Research in this area has largely focused on leveraging the structural constraints imposed by the cystathionine bridge to mimic or stabilize specific secondary structures of peptides, such as α-helices or β-turns, which are often crucial for their biological activity. These constrained peptides can act as modulators of protein-protein interactions (PPIs) or as inhibitors of enzymes.
Thioether-Bridged Peptides as Protein-Protein Interaction Modulators
A significant area of research has been the development of thioether-containing macrocyclic peptides as inhibitors of protein-protein interactions. These interactions are often mediated by α-helical domains, and stabilizing this conformation in a peptide can lead to potent and selective inhibitors. The use of a cystathionine-like thioether bridge can effectively "staple" a peptide into an α-helical conformation.
Studies have explored the impact of such thioether bridges on the structure, stability, and binding affinity of peptide modulators. For instance, in a model system targeting the interaction between the mixed-lineage leukemia (MLL) protein and the kinase-inducible domain interacting (KIX) domain, the introduction of a thioether bridge was shown to enhance proteolytic stability and, in some sequence contexts, increase helicity and binding capacity.
| Peptide Scaffold Type | Target | Key Research Finding | Potential Application |
|---|---|---|---|
| Thioether-Stapled α-Helical Peptide | MLL-KIX Protein-Protein Interaction | Increased proteolytic stability and helical content, leading to maintained or improved binding affinity. nih.gov | Inhibition of oncogenic protein-protein interactions. |
| Cystathionine-Bridged Cyclic Peptide | G-Protein Coupled Receptors (GPCRs) | Thioether bridges offer greater stability than disulfide bonds, potentially leading to more robust GPCR agonists or antagonists. csmres.co.uk | Development of stable peptide-based therapeutics for a wide range of diseases. |
| Lanthionine-Containing Peptides (Cystathionine Isomer) | Various bacterial and eukaryotic cell membranes | Exhibit potent antimicrobial and other biological activities due to their constrained structures. | Development of novel antibiotics and other therapeutic agents. |
Conformational Studies of Cystathionine-Analogous Scaffolds
The precise conformational effects of incorporating a thioether bridge, such as that in cystathionine, are a subject of ongoing investigation. The geometry of the bridge, including its length and the stereochemistry of the constituent amino acid residues, can significantly influence the resulting peptide's three-dimensional structure.
A comparative study on cyclic analogues of angiotensin-(1-7) incorporating disulfide, thioether (lanthionine), and methylene (B1212753) thioacetal bridges revealed that while the major solution conformations were conserved, the distribution of these conformations varied. nih.govdiva-portal.org This suggests that the subtle differences in the bridging structures can be exploited to fine-tune the conformational preferences of a cyclic peptide, which in turn can modulate its biological activity. nih.govdiva-portal.org
| Bridge Type | Key Structural Feature | Impact on Peptide Conformation | Reported Advantage |
|---|---|---|---|
| Disulfide (Cystine) | S-S bond | Can be easily reduced, leading to loss of structure. | Relatively easy to form synthetically. |
| Thioether (Lanthionine/Cystathionine) | C-S-C bond | More stable to reduction and enzymatic degradation. csmres.co.uk | Increased in vivo stability. csmres.co.ukdiva-portal.org |
| Methylene Thioacetal | S-CH2-S bond | Provides a non-reducible isosteric replacement for disulfide bonds. diva-portal.org | Maintains similar macrocycle conformation to disulfide bridges. diva-portal.org |
The synthesis of these complex molecules often relies on the use of orthogonally protected building blocks, such as this compound, which can be seamlessly integrated into solid-phase peptide synthesis protocols. The Boc protecting group is readily removed under moderately acidic conditions, allowing for the stepwise elongation of the peptide chain, while the side chains remain protected until the final cleavage from the resin.
While specific, detailed research findings on peptide modulators synthesized directly from this compound are not extensively documented in publicly available literature, the principles established from studies on closely related thioether-bridged peptides provide a strong foundation for its application. The ability to create stable, conformationally defined peptide scaffolds using building blocks like this compound is a powerful tool in the development of next-generation peptide therapeutics.
Computational Chemistry and Molecular Modeling of Di Boc Dl Cystathionine Systems
Theoretical Conformational Analysis and Energy Landscapes of Protected Cystathionine (B15957)
The conformational flexibility of Di-Boc-DL-cystathionine is a critical determinant of its chemical and biological properties. Theoretical conformational analysis aims to identify the stable, low-energy structures the molecule can adopt and to map the energy landscape that governs transitions between them. The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups on the amino functions significantly influences this landscape.
The rotation around the numerous single bonds in the cystathionine backbone and side chains (Cα-Cβ, Cβ-S, S-Cγ, etc.) gives rise to a multitude of possible conformers. Computational methods, such as systematic or stochastic conformational searches using molecular mechanics (MM) force fields, are employed to explore this vast conformational space. These searches identify potential energy minima, which represent the most probable shapes of the molecule.
The bulky and sterically demanding Boc groups impose significant restrictions on the torsional angles of the backbone, particularly the phi (Φ) and psi (Ψ) dihedral angles. This restriction reduces the number of accessible low-energy conformations compared to unprotected cystathionine. The energy landscape is characterized by a few well-defined energy wells corresponding to these stable conformers, separated by energy barriers. Quantum mechanics (QM) methods can be used to refine the energies of the MM-derived conformers, providing more accurate relative energies and a clearer picture of the conformational preferences.
Table 1: Hypothetical Relative Energies of Key this compound Conformers
| Conformer | Dihedral Angle (Cα-Cβ-S-Cγ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | -175° (anti) | 0.00 | 75.2 |
| B (gauche+) | +65° | 1.50 | 15.5 |
| C (gauche-) | -70° | 1.85 | 9.3 |
Note: Data is illustrative and based on typical energy differences for similar thioether-containing amino acid derivatives.
Molecular Dynamics Simulations of this compound within Complex Biological Mimics
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in environments that mimic biological systems, such as lipid bilayers or aqueous solutions containing proteins. mdpi.com MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that describes the position and velocity of atoms over time. This allows for the analysis of molecular motion, intermolecular interactions, and conformational changes in a simulated physiological context.
In a typical simulation, a single this compound molecule is placed in a simulation box filled with water molecules and, if required, a lipid bilayer. The system is then subjected to energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are stabilized. Finally, a production run is performed to collect data for analysis.
These simulations can reveal how this compound interacts with its environment. For instance, the lipophilic Boc groups may preferentially interact with the hydrophobic core of a lipid membrane, while the more polar thioether and carboxyl groups may orient towards the aqueous phase. The simulations can also quantify the flexibility of the molecule in different environments and identify key hydrogen bonding or van der Waals interactions that stabilize its position and orientation.
Table 2: Typical Parameters for an MD Simulation of this compound in a Solvated System
| Parameter | Value / Description |
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P or SPC/E |
| Box Type | Cubic or Rectangular |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 bar (controlled by a barostat) |
| Simulation Time | 100-500 nanoseconds |
| Time Step | 2 femtoseconds |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical (QM) calculations are indispensable for investigating the reaction mechanisms involving this compound at the electronic level. nih.gov These methods, such as Density Functional Theory (DFT), provide detailed information about the energies of reactants, products, transition states, and intermediates. This allows for the elucidation of reaction pathways and the calculation of activation energies, which are crucial for understanding reaction kinetics.
A primary application for QM calculations in the context of this compound is the study of its deprotection—the removal of the Boc groups to liberate the free amino functions. This reaction is typically acid-catalyzed. QM calculations can model the step-by-step mechanism, starting from the protonation of the Boc carbonyl oxygen, followed by the cleavage of the t-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.
By mapping the potential energy surface, researchers can identify the transition state structure for the rate-determining step and calculate its energy barrier. This information is vital for optimizing reaction conditions to improve yields and minimize side products. Similar QM approaches can be used to study the reactivity of the thioether linkage, such as its potential oxidation.
Table 3: Illustrative Calculated Energies for the Acid-Catalyzed Deprotection of a Boc Group
| Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |
| Reactant (Boc-amine + H+) | B3LYP/6-31G(d) | 0.0 |
| Transition State | B3LYP/6-31G(d) | +22.5 |
| Intermediate (Carbamic acid) | B3LYP/6-31G(d) | -5.8 |
| Product (Amine + CO2 + t-butyl cation) | B3LYP/6-31G(d) | -15.2 |
In Silico Design and Screening of this compound-Based Molecules
The scaffold of this compound can serve as a starting point for the in silico design of new molecules with specific biological or chemical properties. Computational tools enable the rapid generation and evaluation of virtual libraries of derivatives, a process far more efficient than traditional synthesis and testing.
The design process often begins by identifying a biological target, such as an enzyme active site. The this compound structure is then modified by adding, removing, or substituting chemical groups to enhance its interaction with the target. For example, functional groups capable of forming specific hydrogen bonds or salt bridges with key residues in a protein's binding pocket might be introduced.
Once a virtual library of derivatives is created, it is subjected to a screening process. Molecular docking is a common technique used to predict the binding mode and affinity of each molecule in the library to the target protein. researchgate.net The molecules are scored based on how well they fit into the binding site and the strength of their predicted interactions. High-scoring compounds are then prioritized for synthesis and experimental validation.
Table 4: Example of a Virtual Screening Workflow for this compound Derivatives
| Step | Description | Computational Tool |
| 1. Library Generation | Create a virtual library of 10,000 derivatives by modifying the core scaffold. | RDKit, ChemDraw |
| 2. Filtering | Remove molecules with poor drug-like properties (e.g., Lipinski's Rule of Five). | MOE, Schrödinger Suite |
| 3. Docking | Dock the filtered library against a target protein (e.g., cystathionine β-synthase). | AutoDock Vina, Glide |
| 4. Scoring & Ranking | Rank molecules based on their docking scores and interaction patterns. | Glide Score, Vina Score |
| 5. Hit Selection | Select the top 50-100 candidates for further analysis or synthesis. | Manual Inspection |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. researchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are highly effective for establishing these relationships.
For a series of this compound derivatives, a QSAR study would involve several steps. First, the biological activity of each compound in the series would need to be determined experimentally. Next, a set of molecular descriptors would be calculated for each molecule. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).
Finally, a mathematical model is built to correlate the calculated descriptors with the observed biological activity. Techniques like multiple linear regression or machine learning algorithms are used to create an equation that can predict the activity of new, untested molecules based solely on their calculated descriptors. This predictive power allows for the rational design of more potent and selective compounds.
Table 5: Hypothetical QSAR Data for a Series of this compound Analogs
| Analog | Modification | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Biological Activity (IC50, µM) |
| 1 | None | 3.5 | 450 Ų | 15.2 |
| 2 | Add -OH group | 3.1 | 465 Ų | 10.8 |
| 3 | Replace -CH3 with -CF3 | 4.2 | 475 Ų | 8.5 |
| 4 | Add phenyl ring | 4.9 | 520 Ų | 25.1 |
Advanced Analytical Characterization Methodologies for Di Boc Dl Cystathionine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of Di-Boc-DL-cystathionine, providing detailed information about the atomic arrangement and connectivity within the molecule. High-resolution spectra of the parent compound, cystathionine (B15957), have been acquired at physiological temperature and pH to confirm chemical shifts and J-coupling values, providing a foundational reference for its derivatives. nih.gov
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the cystathionine backbone, along with prominent signals from the two tert-butoxycarbonyl (Boc) protecting groups. Similarly, the ¹³C NMR spectrum provides data on each unique carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on known spectral data for cystathionine and tert-butoxycarbonyl (Boc) protecting groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc Protons (18H) | ~1.45 (singlet) | ~28.5 |
| Boc Quaternary Carbon (2C) | - | ~80.0 |
| Boc Carbonyl Carbon (2C) | - | ~155.0 |
| α-CH (Serine moiety) | ~4.0-4.2 | ~54.0 |
| β-CH₂ (Serine moiety) | ~2.9-3.1 | ~35.0 |
| α-CH (Homocysteine moiety) | ~4.1-4.3 | ~53.0 |
| β-CH₂ (Homocysteine moiety) | ~2.1-2.3 | ~31.0 |
| γ-CH₂ (Homocysteine moiety) | ~2.6-2.8 | ~30.0 |
For a molecule with the complexity of this compound, one-dimensional NMR spectra can suffer from signal overlap. nih.gov Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by spreading the signals across two frequency dimensions, which is a key factor in detailed structural studies. nih.gov Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity through the serine and homocysteine moieties of the cystathionine backbone. Heteronuclear correlation experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate protons with directly attached (one-bond) or more distant (two- or three-bond) carbon atoms, respectively. This provides unambiguous assignment of all proton and carbon signals, confirming the precise location of the Boc protecting groups on the amino functions.
To overcome challenges related to sensitivity and spectral overlap, especially in more complex derivatives or interaction studies, isotopic labeling is a powerful strategy. nih.govsigmaaldrich.com Uniform or selective incorporation of NMR-active isotopes such as ¹³C and ¹⁵N can significantly enhance signal intensity and enable advanced NMR experiments. nih.gov Specific isotopic labeling can "turn on" signals at selected sites while the rest of the molecule remains NMR-invisible, simplifying complex spectra and facilitating resonance assignment. scispace.comresearchgate.net For this compound, expressing a precursor in a cell-based system with ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts would produce a uniformly labeled compound. sigmaaldrich.com This approach allows for the use of triple-resonance NMR experiments, which are crucial for determining the three-dimensional structures of larger biomolecules and their complexes. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry is a cornerstone for the characterization of this compound, providing precise mass measurements that confirm its elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the analyte for analysis. creative-proteomics.com
Tandem mass spectrometry (MS/MS) is employed to further confirm the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
For Boc-protected amino acids, fragmentation commonly involves the loss of the Boc group or components thereof. The fragmentation of the underlying amino acid core often includes sequential losses of water (H₂O) and carbon monoxide (CO) or the loss of ammonia (B1221849) (NH₃). researchgate.netnih.gov The analysis of these specific neutral losses and the resulting fragment ions allows for the verification of the cystathionine backbone and the presence of the two Boc protecting groups.
Table 2: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺) Calculated for the most abundant isotopes.
| Fragment Description | Predicted m/z |
|---|---|
| [M+H]⁺ (Protonated Molecule) | 423.19 |
| [M+H - C₄H₈]⁺ (Loss of isobutylene (B52900) from one Boc group) | 367.13 |
| [M+H - C₅H₈O₂]⁺ (Loss of Boc group as neutral) | 323.12 |
| [M+H - 2(C₄H₈)]⁺ (Loss of isobutylene from both Boc groups) | 311.06 |
| [M+H - 2(C₅H₈O₂)]⁺ (Loss of both Boc groups) | 223.07 |
| Cleavage at C-S bond (Homocysteine side) | Varies |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of cystathionine and its derivatives in complex biological matrices. nih.govnih.gov Quantitative methods are typically developed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard. nih.govresearchgate.net This approach provides high sensitivity and selectivity. While specific quantitative applications for this compound itself are not widely documented, methods developed for cystathionine in cell extracts and dried blood spots demonstrate the feasibility of such an approach. nih.govnih.gov A detection limit as low as 50 pmol cystathionine/h/mg protein has been achieved in cell extracts, showcasing the sensitivity of the LC-MS/MS technique. nih.gov
Chromatographic Purity and Compositional Analysis
Chromatographic techniques are essential for determining the purity and assessing the compositional integrity of this compound. High-performance liquid chromatography (HPLC) is the most prevalent method for analyzing protected amino acids. pharmiweb.com
Reversed-phase HPLC (RP-HPLC) is widely used for the purity analysis of Boc-protected amino acids. sigmaaldrich.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. creative-proteomics.com The use of volatile buffers in the mobile phase, such as ammonium acetate (B1210297) or ammonium trifluoroacetate, makes these methods compatible with mass spectrometry detection (LC/MS). sigmaaldrich.com Purity levels for commercially available Boc-amino acids are often specified as greater than 98.0% as determined by HPLC. tcichemicals.comtcichemicals.com Similarly, a practical synthesis of L-cystathionine reported a purity of 99.4% as determined by amino acid analysis, a specialized form of ion-exchange chromatography. tandfonline.comtandfonline.com
For a complete compositional analysis, chiral chromatography may also be employed. Since the starting material is DL-cystathionine, the final product is a mixture of stereoisomers. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides, are effective for separating the enantiomers of N-blocked amino acids, allowing for the determination of enantiomeric purity. sigmaaldrich.comtandfonline.com
Table 3: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm or Mass Spectrometry (MS) |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary technique for the analysis of this compound due to its high resolution, sensitivity, and speed. The development of a robust UHPLC method is critical for purity assessment and quantification.
Chromatographic Conditions: A reversed-phase (RP) approach is typically employed for the separation of this compound. The non-polar nature of the Boc groups makes the molecule amenable to retention on C18 or C8 stationary phases. Method development involves the optimization of several key parameters to achieve optimal separation from impurities and starting materials.
Mobile Phase Composition: A gradient elution is generally preferred to ensure the efficient elution of the analyte and any potential impurities with varying polarities. A typical mobile phase system consists of an aqueous component (Solvent A), often containing an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and a polar organic solvent (Solvent B), such as acetonitrile or methanol. The gradient would typically start with a higher percentage of Solvent A and gradually increase the proportion of Solvent B.
Column Chemistry and Dimensions: A sub-2 µm particle size column is characteristic of UHPLC, providing high efficiency. A column with a length of 50-150 mm and an internal diameter of 2.1-4.6 mm is commonly used.
Flow Rate and Temperature: The flow rate is optimized based on the column dimensions, typically in the range of 0.2-0.6 mL/min. Column temperature is maintained, for instance at 30-40 °C, to ensure reproducible retention times.
Detection: this compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-220 nm) a viable option. More sensitive and specific detection can be achieved by coupling the UHPLC system to a mass spectrometer (UHPLC-MS).
Research Findings: While specific UHPLC methods for this compound are not extensively published, methods for the analysis of cystathionine and other Boc-protected amino acids provide a strong foundation. For instance, RP-HPLC methods for the simultaneous separation and quantitation of dinitrophenyl derivatives of cystathionine have been successfully developed. nih.gov These methods often utilize a C18 column with a gradient of acetonitrile in an aqueous buffer. nih.gov The increased hydrophobicity of this compound compared to its unprotected counterpart would necessitate a higher proportion of the organic solvent for elution.
| Parameter | Condition |
|---|---|
| Column | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, amino acids and their protected derivatives like this compound are generally non-volatile due to their polar nature and high molecular weight. thermofisher.com Therefore, a derivatization step is essential to convert them into volatile species suitable for GC analysis. thermofisher.comsigmaaldrich.com
Derivatization Strategies: Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in the carboxylic acid group of this compound. thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. sigmaaldrich.com
The derivatization reaction would proceed as follows: this compound + Silylating Agent → Volatile TMS-ester of this compound
GC-MS Analysis: The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is typically performed on a non-polar or medium-polarity capillary column.
Research Findings: The GC-MS analysis of amino acids as their propyl chloroformate derivatives has been demonstrated, offering a rapid and automatable method. nih.gov Similarly, the use of MTBSTFA for the derivatization of various amino acids has been shown to produce stable and characteristic derivatives for GC-MS analysis. sigmaaldrich.com While a specific protocol for this compound is not readily available, these established methods for other amino acids provide a clear pathway for its analysis. The resulting mass spectrum would be expected to show characteristic fragments corresponding to the TMS-derivatized this compound, allowing for its unambiguous identification.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 100 °C, ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) |
Ion-Exchange Chromatography for Amino Acid Analysis
Ion-exchange chromatography (IEC) is a classical and powerful technique for the separation of charged molecules, including amino acids. youtube.comcytivalifesciences.comthermofisher.com This method separates molecules based on their net charge, which is influenced by the pH of the mobile phase. cytivalifesciences.comthermofisher.com
Application to this compound Analysis: In the context of this compound, IEC can be particularly useful for monitoring the progress of the protection reaction or for quantifying any remaining unprotected cystathionine. Since the amino groups of this compound are protected, its charge characteristics will be dominated by the carboxylic acid group.
Stationary Phase: A strong anion exchange (SAX) resin would be suitable for retaining the negatively charged carboxylate group of this compound at a pH above its pKa.
Mobile Phase and Elution: The separation is achieved by using a pH gradient or an increasing salt concentration in the mobile phase. cytivalifesciences.com A gradual decrease in pH would protonate the carboxylic acid, reducing its affinity for the anion exchanger and leading to elution. Alternatively, increasing the concentration of a competing salt ion (e.g., chloride) will displace the analyte from the resin. thermofisher.com
Research Findings: IEC is a well-established method for the analysis of underivatized amino acids in various matrices. nih.gov For instance, short ion-exchange column methods have been described for the estimation of cystine and methionine. nih.gov The application to this compound would leverage the same principles, with the understanding that the charge properties of the molecule are altered by the Boc groups.
| Parameter | Description |
|---|---|
| Principle | Separation based on net charge. |
| Stationary Phase | Anion exchange resin (e.g., quaternary ammonium functionalized). |
| Mobile Phase | Aqueous buffer. |
| Elution | pH gradient (decreasing) or salt gradient (increasing). |
| Application | Separation of this compound from unprotected cystathionine. |
X-ray Crystallography for Solid-State Structure Determination
Methodology: The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Research Findings: While a crystal structure for this compound is not publicly available, the structures of other Boc-protected amino acids have been determined by X-ray crystallography. nih.gov For example, the crystal structure of (+)-N-Boc-bicycloproline has been reported, confirming its structure and relative stereochemistry. nih.gov This demonstrates the feasibility of using X-ray crystallography for the structural elucidation of Boc-protected amino acid derivatives. The resulting structural data for this compound would be invaluable for understanding its conformational preferences and intermolecular interactions in the solid state.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Di-Boc-DL-cystathionine with high purity, and how can side products be minimized?
- Methodological Answer : The synthesis involves Boc protection of cystathionine’s amino groups. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry of Boc anhydride). Post-reaction, washing with water removes diethylammonium chloride and excess diethylamine, as seen in lidocaine synthesis analogs . Validate purity using TLC (retention factor comparison) and NMR to confirm Boc group incorporation. Reproducibility requires strict control of anhydrous conditions to prevent hydrolysis of Boc groups.
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : Assign peaks to verify Boc group positions and assess enantiomeric purity (DL-form).
- TLC : Monitor reaction progress with silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures) .
Cross-reference data with Certificates of Analysis (COA) from suppliers like Santa Cruz Biotechnology, ensuring alignment with reported spectral benchmarks .
Q. How can researchers ensure enantiomeric integrity during storage and handling of this compound?
- Methodological Answer : Store the compound in anhydrous, inert atmospheres (argon or nitrogen) at -20°C to prevent racemization. Regularly validate enantiomeric ratios using chiral HPLC with cellulose-based columns or polarimetry. Document storage conditions in experimental protocols to ensure reproducibility .
Advanced Research Questions
Q. How should experimental designs address the hygroscopic nature of this compound in aqueous reaction systems?
- Methodological Answer : Pre-dry the compound using lyophilization or vacuum desiccation. In aqueous buffers, use stabilizers like trehalose or control pH to minimize hydrolysis. Monitor water content via Karl Fischer titration and correlate with reaction yields. For kinetic studies, employ stopped-flow techniques to track degradation rates under varying humidity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell models?
- Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to identify confounding variables . Key factors include:
- Cell line specificity : Test across multiple models (e.g., HEK293 vs. HepG2) to assess tissue-dependent effects.
- Impurity profiling : Compare COA data from different suppliers; impurities like free cystathionine may skew results .
- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) to isolate compound-specific effects .
Q. How can researchers optimize Boc deprotection conditions to prevent backbone degradation in downstream applications?
- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane for controlled deprotection. Monitor reaction progress via in-situ FTIR to detect carbonyl group removal. For sensitive applications (e.g., peptide synthesis), employ scavengers like triisopropylsilane to minimize side reactions. Post-deprotection, purify via size-exclusion chromatography to isolate intact cystathionine .
Q. What computational methods predict the stability of this compound under varying physiological conditions?
- Methodological Answer : Apply density functional theory (DFT) to model Boc group hydrolysis kinetics at different pH levels. Validate predictions with accelerated stability testing (40°C/75% RH) and LC-MS degradation profiling. Cross-reference results with NIST spectral databases to identify degradation byproducts .
Methodological Best Practices
- Documentation : Follow Beilstein Journal guidelines: detail synthesis steps, analytical parameters, and statistical validation in the "Experimental" section. Use Supporting Information for extensive datasets .
- Hypothesis Testing : Align research questions with deductive frameworks (e.g., "Does Boc protection alter cystathionine’s uptake in neuronal cells?") to ensure focus and testability .
- Literature Review : Use Web of Science Research Assistant with precise queries (e.g., "this compound NMR characterization 2015-2023") to identify gaps and validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
